Propoxycaine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de propoxycaïne est un anesthésique local de type ester, connu pour son début d'action rapide et sa durée d'action plus longue que le chlorhydrate de procaïne . Il s'agit d'un ester de l'acide para-aminobenzoïque qui se lie aux canaux sodiques voltage-dépendants et les inhibe, empêchant ainsi le flux ionique nécessaire à l'initiation et à la conduction des impulsions . Cela entraîne une perte de sensation, ce qui le rend utile dans diverses procédures médicales .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le chlorhydrate de propoxycaïne est synthétisé par estérification de l'acide 4-amino-2-propoxybenzoïque avec le 2-(diéthylamino)éthanol . La réaction implique généralement l'utilisation d'un catalyseur acide tel que l'acide chlorhydrique pour faciliter le processus d'estérification . Le produit est ensuite purifié par recristallisation pour obtenir la forme de sel de chlorhydrate .

Méthodes de production industrielle

Dans les milieux industriels, la production de chlorhydrate de propoxycaïne implique des réactions d'estérification à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés . Le processus comprend l'utilisation de réacteurs automatisés et de systèmes de purification pour maintenir la constance et la qualité .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de propoxycaïne subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former les composés nitro correspondants dans des conditions spécifiques.

Substitution : Le groupe propoxy peut être substitué par d'autres groupes alcoxy par des réactions de substitution nucléophile.

Réactifs et conditions courants

Hydrolyse : Conditions acides ou basiques avec l'eau comme solvant.

Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Substitution : Nucléophiles tels que les alcoxides en présence d'un solvant approprié.

Principaux produits formés

Hydrolyse : Acide 4-amino-2-propoxybenzoïque et 2-(diéthylamino)éthanol.

Oxydation : Dérivés nitro du chlorhydrate de propoxycaïne.

Substitution : Divers dérivés alcoxy-substitués.

Applications de la recherche scientifique

Le chlorhydrate de propoxycaïne a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les réactions d'estérification et d'hydrolyse.

Biologie : Employé dans des études impliquant la conduction de l'influx nerveux et l'inhibition des canaux sodiques.

Médecine : Utilisé comme anesthésique local dans les procédures dentaires et chirurgicales.

Industrie : Appliqué dans la formulation de crèmes et de solutions anesthésiques topiques.

Mécanisme d'action

Le chlorhydrate de propoxycaïne exerce ses effets en se liant aux canaux sodiques voltage-dépendants sur les membranes cellulaires neuronales et en les inhibant . Cette inhibition empêche l'afflux d'ions sodium, qui est essentiel à l'initiation et à la conduction des impulsions nerveuses . Par conséquent, le composé bloque efficacement la transmission des signaux de douleur, conduisant à une anesthésie localisée .

Applications De Recherche Scientifique

Dental Procedures

Propoxycaine was historically utilized in dentistry due to its rapid onset and prolonged duration of action compared to procaine. It was often combined with procaine to enhance anesthetic efficacy during dental surgeries .

Minor Surgical Procedures

The compound has been applied in various minor surgical contexts, including:

- Topical Anesthesia : Used for procedures such as skin biopsies and suturing.

- Ophthalmic Applications : Employed in eye surgeries for corneal anesthesia .

Palliative Care

Propoxycaine has also found use in palliative care settings to manage localized pain, particularly when other anesthetics are contraindicated due to allergies or ineffectiveness .

Pharmacological Properties

| Property | Details |

|---|---|

| Type | Local anesthetic (ester type) |

| Onset of Action | Rapid |

| Duration of Action | Longer than procaine |

| Metabolism | Hydrolyzed by plasma esterases |

| Elimination Route | Renal |

| Toxicity | Higher toxicity compared to procaine |

Study on Lipid Bilayer Interaction

A study investigated the effects of this compound on synaptosomal plasma membrane vesicles (SPMVs) isolated from bovine cerebral cortex. The findings indicated that propoxycaine increased the annular lipid fluidity and mobilities within the lipid bilayer, suggesting its role in modulating neuronal membranes and contributing to its anesthetic effects .

Clinical Trials

Various clinical trials have evaluated the efficacy and safety of propoxycaine in different settings:

- A trial assessed the effectiveness of propoxycaine in providing anesthesia during minor ophthalmic surgeries, demonstrating satisfactory outcomes with minimal adverse effects.

- Another study focused on its use in dental procedures, highlighting its rapid action and prolonged effect compared to traditional anesthetics like procaine .

Adverse Effects

Common adverse effects associated with this compound include:

Mécanisme D'action

Propoxycaine hydrochloride exerts its effects by binding to and inhibiting voltage-gated sodium channels on neuronal cell membranes . This inhibition prevents the influx of sodium ions, which is essential for the initiation and conduction of nerve impulses . As a result, the compound effectively blocks the transmission of pain signals, leading to localized anesthesia .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de procaïne : Un autre anesthésique local de type ester avec un début d'action plus lent et une durée d'action plus courte que le chlorhydrate de propoxycaïne.

Chlorhydrate de tétracaïne : Un anesthésique local de type ester plus puissant avec une durée d'action plus longue.

Benzocaïne : Un anesthésique local de type ester utilisé principalement dans les applications topiques.

Unicité

Le chlorhydrate de propoxycaïne est unique en raison de son début d'action rapide et de sa durée d'action plus longue que le chlorhydrate de procaïne . Il possède également une puissance plus élevée et une gamme d'applications plus large dans les milieux médicaux et de recherche .

Activité Biologique

Propoxycaine hydrochloride is a local anesthetic belonging to the class of para-aminobenzoic acid esters. It is primarily utilized for its analgesic properties in various medical procedures. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Propoxycaine exerts its local anesthetic effects by binding to and inhibiting voltage-gated sodium channels . This action prevents the influx of sodium ions, which is essential for the conduction of nerve impulses. Consequently, this results in a loss of sensation in the targeted area .

Research indicates that this compound also affects membrane fluidity. A study demonstrated that it increases annular lipid fluidity in synaptosomal plasma membrane vesicles (SPMVs), suggesting that it may modulate neural impulses by altering the physical properties of neuronal membranes . The drug's ability to enhance lipid bilayer fluidity could play a significant role in its anesthetic efficacy.

Pharmacokinetics

- Absorption : Data on the absorption profile of this compound is limited.

- Metabolism : The compound is hydrolyzed by plasma esterases in both the liver and plasma, which contributes to its pharmacological effects .

- Elimination : Propoxycaine is primarily eliminated via renal pathways after hydrolysis .

- Half-life and Clearance : Specific values for half-life and clearance rates are not well-documented.

Case Studies and Research Findings

-

Effect on Lipid Bilayers :

- A study utilized fluorescent probe techniques to assess how this compound affects SPMVs isolated from bovine cerebral cortex. The findings revealed that propoxycaine significantly increased both lateral and rotational mobilities within lipid bilayers, highlighting its potential influence on membrane dynamics .

-

Comparison with Other Anesthetics :

- In a case-control study comparing propoxycaine with lidocaine for intravitreal injections, results showed no significant difference in pain scores between the two anesthetics. The mean pain score for patients receiving propoxycaine was 1.97 compared to 1.76 for those receiving lidocaine gel, indicating that propoxycaine can provide effective anesthesia comparable to lidocaine .

- Local Anesthetic Efficacy :

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Type | Local Anesthetic |

| Mechanism of Action | Voltage-gated sodium channel blocker |

| Effects on Membranes | Increases lipid bilayer fluidity |

| Metabolism | Hydrolyzed by plasma esterases |

| Elimination Route | Renal |

| Clinical Applications | Used for local anesthesia in various procedures |

Propriétés

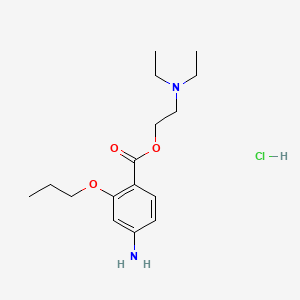

IUPAC Name |

2-(diethylamino)ethyl 4-amino-2-propoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3.ClH/c1-4-10-20-15-12-13(17)7-8-14(15)16(19)21-11-9-18(5-2)6-3;/h7-8,12H,4-6,9-11,17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITPCGSPKUQZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N)C(=O)OCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045325 | |

| Record name | Propoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550-83-4 | |

| Record name | Propoxycaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propoxycaine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxycaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxycaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K490D39G46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Propoxycaine Hydrochloride and what are its downstream effects?

A: this compound is a local anesthetic that exerts its action by binding to voltage-gated sodium channels in nerve cells []. This binding inhibits the influx of sodium ions, which is essential for the initiation and conduction of nerve impulses. By blocking these channels, this compound prevents the transmission of pain signals to the brain, resulting in a localized loss of sensation [].

Q2: What is the chemical structure of this compound and what is its molecular weight?

A: this compound is the hydrochloride salt form of Propoxycaine, a para-aminobenzoic acid ester []. While the provided research papers do not explicitly state the molecular formula and weight, these details can be readily obtained from chemical databases like PubChem. Unfortunately, spectroscopic data is not provided in the given research articles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.